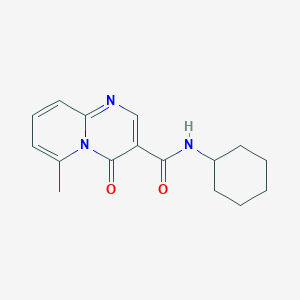
3,4-Dddba
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dddba, also known as 3,4-didehydro-2,6-di-tert-butylphenylamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitrogen-containing compound that has a unique structure and properties, making it an interesting subject of study.
科学研究应用
3,4-Dddba has various potential applications in scientific research. One of the most promising applications is in the field of organic electronics. It has been found that this compound can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic solar cells due to its high electron affinity. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.
作用机制
The mechanism of action of 3,4-Dddba is not fully understood. However, studies have shown that it can act as a radical scavenger, which helps to protect cells from oxidative damage. It has also been found to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in cells. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have anti-cancer properties, although more research is needed in this area.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Dddba in lab experiments is its unique structure and properties, which make it an interesting subject of study. Additionally, it has been found to have various potential applications in scientific research. However, there are also some limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
未来方向
There are various future directions for research on 3,4-Dddba. One area of research is in the development of new materials for organic electronics. This compound has shown promise as a hole-transporting material in OLEDs and may have potential applications in other organic electronic devices. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in drug development. Further studies are also needed to explore its anti-cancer properties and potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a nitrogen-containing compound that has gained significant attention in scientific research due to its unique structure and properties. It has various potential applications in fields such as organic electronics and drug development. While there are limitations to using this compound in lab experiments, its potential applications make it an interesting subject of study. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成方法
The synthesis of 3,4-Dddba involves a multistep process starting from 2,6-di-tert-butylphenol. The synthesis involves the use of various reagents and catalysts, including sodium hydride, iodine, and palladium on carbon. The final product is obtained through purification and isolation using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
属性
CAS 编号 |
114326-36-2 |
|---|---|
分子式 |
C24H20O2 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(7S,8S)-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C24H20O2/c1-13-16-8-7-15-5-3-4-6-18(15)22(16)14(2)23-17(13)9-10-20-19(23)11-12-21(25)24(20)26/h3-12,21,24-26H,1-2H3/t21-,24-/m0/s1 |
InChI 键 |
BPFPSSKWNSYDEY-URXFXBBRSA-N |
手性 SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=C[C@@H]([C@H]5O)O)C |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5O)O)C |
规范 SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5O)O)C |
相关CAS编号 |
114350-59-3 (di-acetate) |
同义词 |
3,4-DDDBA 3,4-dihydrodihydroxy-7,14-dimethylbenz(a,j)anthracene 3,4-dihydrodiol-7,14-dimethylbenz(a,j)anthracene 3,4-dihydrodiol-7,14-dimethylbenz(a,j)anthracene diacetate 7,14-dimethyldibenz(a,j)anthracene-3,4-dihydrodiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



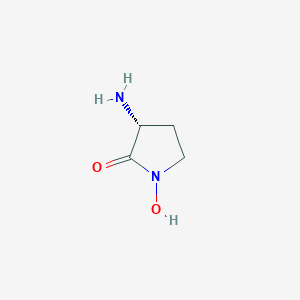
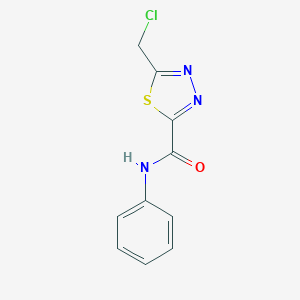
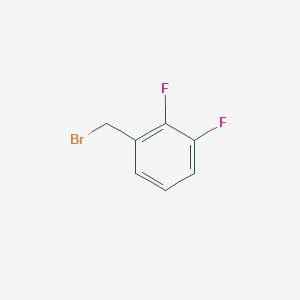
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
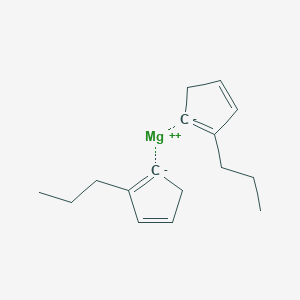
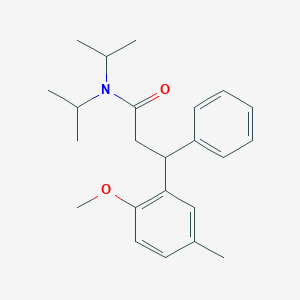
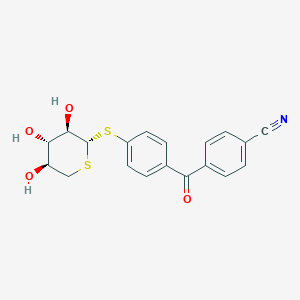
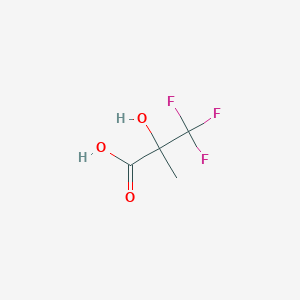
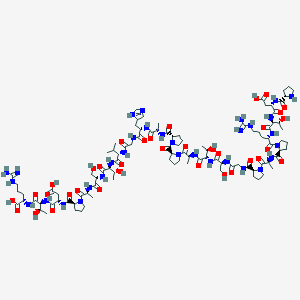
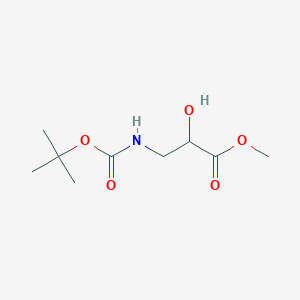
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
